4(3H)-Quinazolinone, 6-bromo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl-

Description

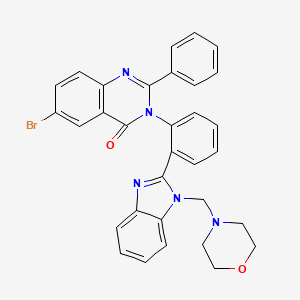

The compound 4(3H)-Quinazolinone, 6-bromo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- is a structurally complex quinazolinone derivative. Its core scaffold features:

- A 6-bromo substitution on the quinazolinone ring, which enhances electronic interactions and bioactivity .

- A 3-position substitution comprising a phenyl group linked to a benzimidazole moiety modified with a 4-morpholinylmethyl group.

- A 2-phenyl group, contributing to hydrophobic interactions and steric bulk .

Quinazolinones are renowned for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Properties

CAS No. |

91045-27-1 |

|---|---|

Molecular Formula |

C32H26BrN5O2 |

Molecular Weight |

592.5 g/mol |

IUPAC Name |

6-bromo-3-[2-[1-(morpholin-4-ylmethyl)benzimidazol-2-yl]phenyl]-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C32H26BrN5O2/c33-23-14-15-26-25(20-23)32(39)38(30(34-26)22-8-2-1-3-9-22)28-12-6-4-10-24(28)31-35-27-11-5-7-13-29(27)37(31)21-36-16-18-40-19-17-36/h1-15,20H,16-19,21H2 |

InChI Key |

NPQLGFVBOCCHPD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=NC6=C(C5=O)C=C(C=C6)Br)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the 4(3H)-quinazolinone core.

- Selective bromination at the 6-position of the quinazolinone ring.

- Attachment of the benzimidazole moiety substituted with the morpholinylmethyl group at the 3-position through a phenyl linker.

This synthetic route requires careful control of reaction conditions to achieve regioselectivity and high yields.

Formation of the Quinazolinone Core

The quinazolinone skeleton is most commonly synthesized starting from anthranilic acid or its derivatives. The classical method, known as the Niementowski reaction, involves heating anthranilic acid with formamide or substituted amides at elevated temperatures (~120°C), leading to cyclization and formation of the 4(3H)-quinazolinone scaffold (Figure 1).

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Cyclization | Anthranilic acid + formamide | Heat at 120°C | Formation of 4(3H)-quinazolinone core |

This method can be adapted to use substituted amides or anthranilic acid derivatives to introduce various substituents on the quinazolinone ring.

Attachment of the Benzimidazole-Morpholinylmethyl Moiety

The benzimidazole group substituted with a morpholinylmethyl side chain is introduced via nucleophilic substitution or condensation reactions. The 3-position of the quinazolinone is functionalized with a phenyl linker bearing the benzimidazole substituent.

Typical steps involve:

- Synthesis of 1-(4-morpholinylmethyl)-1H-benzimidazole via condensation of o-phenylenediamine derivatives with appropriate aldehydes or alkyl halides.

- Coupling of this benzimidazole derivative to the 3-position of the quinazolinone through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) or nucleophilic aromatic substitution depending on the leaving groups present.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Benzimidazole synthesis | o-Phenylenediamine + morpholinylmethyl halide | Acidic or basic medium, reflux | 1-(4-morpholinylmethyl)-1H-benzimidazole |

| Coupling | 6-bromo-3-substituted quinazolinone + benzimidazole derivative | Pd catalyst, base, solvent (e.g., DMF), heat | Target compound formation |

Alternative Synthetic Routes and Variations

Other synthetic approaches reported for quinazolinone derivatives include:

- Use of isatoic anhydrides reacting with amines and aldehydes under acidic catalysis to form quinazolinone derivatives.

- One-pot three-component reactions involving isatoic anhydride, amines, and aldehydes catalyzed by zinc(II) perfluorooctanoate to afford quinazolinones in good yields.

- Reduction of quinazolinone derivatives with lithium aluminum hydride or alkyl lithium reagents to access partially saturated analogs, which can be further functionalized.

These methods provide flexibility in modifying the quinazolinone core and introducing diverse substituents, which can be adapted to synthesize complex molecules like the target compound.

Summary Table of Key Preparation Steps

| Synthetic Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| Quinazolinone core synthesis | Anthranilic acid or derivatives | Formamide or substituted amides, heat (~120°C) | 4(3H)-Quinazolinone | Classical Niementowski reaction |

| Halogenation | Quinazolinone core | Bromine or NBS, controlled temp | 6-Bromo-4(3H)-quinazolinone | Electrophilic aromatic substitution |

| Benzimidazole synthesis | o-Phenylenediamine + morpholinylmethyl halide | Acid/base catalysis, reflux | 1-(4-Morpholinylmethyl)-1H-benzimidazole | Condensation reaction |

| Coupling | 6-Bromo-3-substituted quinazolinone + benzimidazole derivative | Pd catalyst, base, solvent, heat | Target compound | Cross-coupling or nucleophilic substitution |

Research Findings and Considerations

- The Niementowski reaction remains the foundational method for preparing the quinazolinone scaffold, adaptable to various substituted derivatives.

- Selective bromination at the 6-position is achievable with careful control of halogenating agents and reaction conditions, which is critical for subsequent functionalization.

- The benzimidazole moiety with a morpholinylmethyl substituent enhances biological properties and solubility, necessitating mild and efficient coupling strategies such as palladium-catalyzed cross-coupling.

- Alternative synthetic routes using isatoic anhydrides and multi-component reactions offer efficient access to quinazolinone derivatives and could be optimized for complex molecules.

- Reduction methods provide access to dihydroquinazolinone intermediates, which might serve as precursors or analogs in medicinal chemistry explorations.

Chemical Reactions Analysis

Reactions Involving the Bromine Substituent

The bromine atom at position 6 of the quinazolinone ring enables nucleophilic substitution reactions. For example:

-

Substitution with Amines : Reacting the brominated quinazolinone with hydrazine hydrate (75 mL, 120–130°C) introduces an amino group, forming derivatives like 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one .

-

Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids could replace bromine with aryl groups, though direct examples require further validation.

Condensation Reactions

The quinazolinone core participates in condensation with aldehydes and active methylene compounds:

-

With Aromatic Aldehydes and Malononitrile : Reaction in the presence of piperidine yields 2-aminopyran derivatives via Knoevenagel condensation followed by cyclization .

-

With Ethyl Cyanoacetate : Combining the compound with aldehydes and ammonium acetate produces 2(1H)-pyridone derivatives .

Functionalization of the Benzimidazole Moiety

The benzimidazole group undergoes modifications such as:

-

Alkylation : The morpholinylmethyl side chain can react with alkyl halides to form quaternary ammonium salts, though specific conditions are not detailed in available literature.

-

Oxidation/Reduction : The benzimidazole nitrogen atoms may undergo redox reactions, but experimental data for this compound is limited.

Key Reaction Pathways and Conditions

Mechanistic Insights

-

Substitution at C6 : The electron-withdrawing quinazolinone core activates the bromine atom for nucleophilic displacement, facilitated by polar aprotic solvents.

-

Cyclization Pathways : Condensation reactions likely proceed via enamine or keto-enol tautomer intermediates, followed by intramolecular cyclization.

Scientific Research Applications

Example Synthetic Pathway

A typical synthetic route might involve:

- Dissolving a precursor in a solvent (e.g., pyridine).

- Adding brominating agents to achieve the desired substitution.

- Reacting with morpholine derivatives to form the final compound.

Biological Activities

The biological activities of quinazolinone derivatives are extensive and include:

- Antimicrobial Activity : Studies have demonstrated that quinazolinones exhibit significant antibacterial and antifungal properties. For instance, compounds similar to the one discussed have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

- Anticancer Properties : Quinazolinones have been investigated for their potential in cancer treatment. Their ability to inhibit specific pathways involved in tumor growth makes them promising candidates for further development .

- Anti-inflammatory Effects : Many quinazolinone derivatives exhibit anti-inflammatory properties, making them suitable for treating conditions characterized by excessive inflammation .

- Neuroprotective Effects : Some studies suggest that certain derivatives can protect neuronal cells from damage, potentially aiding in the treatment of neurodegenerative diseases .

Antimicrobial Activity Study

A study reported on the synthesis of several quinazolinone derivatives, including those similar to our compound, evaluated their antimicrobial activity against various pathogens. The results indicated that these compounds effectively inhibited bacterial growth, with minimum inhibitory concentrations (MICs) demonstrating their potency .

Anticancer Activity Investigation

Another research effort focused on evaluating the anticancer properties of synthesized quinazolinones. The study utilized cell lines representing different cancer types and found that certain derivatives induced apoptosis in cancer cells while sparing normal cells .

Comparative Data Table

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Modifications and Bioactivity

Table 1: Key Structural Features and Reported Activities of Comparable Quinazolinones

Pharmacological Performance

Table 2: Comparative Bioactivity Data

Key Findings:

Biological Activity

4(3H)-Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound 4(3H)-Quinazolinone, 6-bromo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- is a notable member of this class, exhibiting promising pharmacological potential.

Structural Characteristics

The molecular formula of the compound is . Its structure features a quinazolinone core substituted with a bromine atom and a morpholine-linked benzimidazole moiety. This structural complexity contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain kinases involved in cell signaling pathways critical for cancer progression. The presence of the morpholine and benzimidazole groups suggests potential interactions with various receptors and enzymes, enhancing its therapeutic profile .

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against prostate (PC3) and breast (MCF-7) cancer cells. In particular, the derivative A3 demonstrated an IC50 of 10 µM against PC3 cells, indicating strong potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies have shown that quinazolinone derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, modifications at the 6-position of the quinazolinone ring can enhance antibacterial potency, as evidenced by minimum inhibitory concentration (MIC) values measured in micrograms per milliliter (µg/mL) .

Case Studies and Research Findings

| Study | Activity | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|---|

| Study A | Anticancer | PC3 | 10 | Significant inhibition observed. |

| Study B | Anticancer | MCF-7 | 10 | Dose-dependent growth inhibition noted. |

| Study C | Antimicrobial | S. aureus | < 20 | Effective against Gram-positive bacteria. |

| Study D | Antimicrobial | P. aeruginosa | < 15 | Effective against Gram-negative bacteria. |

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions starting from simpler quinazolinone precursors. Key steps include:

- Formation of Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.

- Bromination : The introduction of the bromine atom is performed using brominating agents like N-bromosuccinimide (NBS).

- Coupling Reactions : The morpholine and benzimidazole moieties are introduced via coupling reactions facilitated by reagents like EDCI .

Q & A

Q. What statistical models are used to correlate substituent electronic properties (e.g., Hammett σ) with bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.